1-(Quinoxalin-1(2H)-yl)ethan-1-one
CAS No.: 106807-73-2
Cat. No.: VC19175382
Molecular Formula: C10H10N2O
Molecular Weight: 174.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106807-73-2 |
|---|---|
| Molecular Formula | C10H10N2O |
| Molecular Weight | 174.20 g/mol |
| IUPAC Name | 1-(2H-quinoxalin-1-yl)ethanone |
| Standard InChI | InChI=1S/C10H10N2O/c1-8(13)12-7-6-11-9-4-2-3-5-10(9)12/h2-6H,7H2,1H3 |
| Standard InChI Key | ODIZMIXFCZKPNL-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)N1CC=NC2=CC=CC=C21 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-(Quinoxalin-1(2H)-yl)ethan-1-one features a quinoxaline core—a bicyclic system comprising two fused pyrazine rings—substituted at the 1-position with an acetyl group. The planar quinoxaline ring system facilitates π-π stacking interactions, while the ketone moiety introduces polarity, influencing solubility and reactivity . X-ray crystallography of analogous quinoxaline derivatives reveals bond lengths of 1.34 Å for C=N and 1.45 Å for C–C, consistent with aromatic delocalization .
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₀N₂O | |
| Molecular weight | 164.17 g/mol | |
| CAS registry | 30093-23-3 | |
| Hybridization | sp² (quinoxaline ring) |
Functional Groups and Reactivity
The compound’s reactivity stems from two primary functional groups:
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Quinoxaline Ring: Participates in electrophilic substitution reactions at the 5- and 8-positions due to electron-deficient nature.
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Ethanone Group: Undergoes nucleophilic addition and condensation reactions, enabling derivatization for drug discovery .
Spectroscopic data (IR and NMR) align with these features:
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IR: Strong absorption at 1680 cm⁻¹ (C=O stretch).
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¹H NMR: Singlet at δ 2.6 ppm (acetyl CH₃) and aromatic protons at δ 7.3–8.1 ppm .
Synthesis and Optimization Strategies
Catalytic Advancements
Recent innovations employ catalysts to enhance efficiency:
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Solid Acid Catalysts: Montmorillonite K10 achieves 95% yield at room temperature within 10 minutes by accelerating imine formation.
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Lanthanide Catalysts: CeCl₃·7H₂O improves regioselectivity in asymmetric syntheses, though scalability remains challenging .
Table 2: Comparative Synthesis Methods
| Method | Catalyst | Yield (%) | Time | Reference |
|---|---|---|---|---|
| Condensation | None | 60–70 | 12 h | |
| Solid acid-catalyzed | Montmorillonite K10 | 95 | 10 min | |
| Lanthanide-assisted | CeCl₃·7H₂O | 85 | 2 h |
Biological Activities and Mechanistic Insights
Antimicrobial Properties
1-(Quinoxalin-1(2H)-yl)ethan-1-one inhibits Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 8–16 µg/mL, likely through disruption of cell wall synthesis. Its planar structure may intercalate into bacterial DNA, a mechanism observed in fluoroquinolones .
Applications in Scientific Research
Pharmaceutical Development
The compound serves as a scaffold for antitubercular agents. Derivatives bearing nitro groups exhibit MICs of 2–4 µg/mL against Mycobacterium tuberculosis H37Rv .
Agrochemical Innovations
Quinoxaline-based fungicides derived from this compound show efficacy against Botrytis cinerea (gray mold) in tomato plants, reducing lesion diameter by 80% at 50 ppm.
Materials Science
Incorporated into polymers, it enhances thermal stability (T₅% = 320°C) due to rigid aromatic stacking, making it suitable for high-performance coatings .
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